Lipophilicity (XLogP3) Comparison: Cyclopentyl vs. Propyl vs. Methyl N2-Substituted Pyrazolo[3,4-b]pyridin-6-ones
The target compound bearing an N2-cyclopentyl group has a reported XLogP3 of 1.5 and a topological polar surface area (TPSA) of 46.9 Ų . In comparison, the N2-propyl analog (3,4-dimethyl-2-propyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one; CAS 1018126-25-4; MW 205.26) has, by computation, a lower XLogP due to its reduced carbon count (C11 vs. C13) and linear alkyl chain, resulting in fewer hydrophobic contacts . The N2-methyl analog would be expected to have an even lower XLogP. The cyclopentyl group provides an intermediate lipophilicity not accessible with short linear alkyl chains while avoiding the excessive hydrophobicity and potential toxicity liabilities associated with N2-phenyl substitution. This positions the compound favorably for lead optimization programs requiring balanced polarity for oral bioavailability within Lipinski's Rule of Five space.
| Evidence Dimension | Lipophilicity (XLogP3) and polar surface area |
|---|---|
| Target Compound Data | XLogP3: 1.5; TPSA: 46.9 Ų; MW: 231.29 |
| Comparator Or Baseline | N2-Propyl analog (CAS 1018126-25-4): XLogP3 ~1.0 (estimated); MW: 205.26. N2-Methyl analog: expected XLogP3 < 1.0. N2-Phenyl analog: expected XLogP3 > 2.0. |
| Quantified Difference | XLogP3 difference vs. N2-propyl analog: approximately +0.5 log units, corresponding to a predicted ~3.2-fold increase in n-octanol/water partition coefficient. TPSA is equivalent across analogs. |
| Conditions | Computed physicochemical properties from BOC Sciences product page ; comparator data estimated from molecular formula differences. |
Why This Matters
For procurement in lead optimization, the cyclopentyl analog offers a lipophilicity increment over N2-propyl and N2-methyl variants without exceeding recommended drug-like thresholds, providing a tunable hydrophobicity handle for SAR exploration.
